MK-0812 Succinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

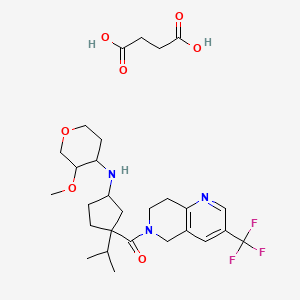

C28H40F3N3O7 |

|---|---|

Peso molecular |

587.6 g/mol |

Nombre IUPAC |

butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |

InChI |

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |

Clave InChI |

WPPJJJUIDYHHSM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-0812 Succinate on CCR2

This technical guide provides a comprehensive overview of the mechanism of action for MK-0812 succinate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document details the molecular interactions, impact on intracellular signaling cascades, quantitative efficacy, and key experimental protocols relevant to its characterization, designed for researchers, scientists, and drug development professionals.

The CCL2-CCR2 Signaling Axis: A Primer

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in immunology, particularly in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary endogenous ligand is the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][3] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins and a cascade of downstream signaling pathways.[1][4] This signaling is pivotal in orchestrating chemotaxis, the directional movement of cells toward a chemical gradient, which is a fundamental process in inflammatory diseases, atherosclerosis, and cancer.[3][5][6]

Core Mechanism of Action of this compound

This compound is a small-molecule antagonist that demonstrates high affinity and selectivity for CCR2.[3][7] Its primary mechanism of action is the direct, competitive blockade of the CCL2 binding site on the CCR2 receptor.

Orthosteric Antagonism

MK-0812 functions as an orthosteric antagonist, meaning it binds to the same site on the CCR2 receptor as the natural ligand, CCL2.[8][9] By occupying this primary binding pocket, MK-0812 physically prevents CCL2 from docking with and activating the receptor.[1][2] Structural studies have revealed that MK-0812 occupies the "minor subpocket" of CCR2 and protrudes towards the cell membrane through a specific fenestration between transmembrane helices 1 and 7, which is characteristic of the receptor's inactive state.[9] This action effectively abrogates the initiation of the downstream signaling cascade responsible for cellular migration and activation.[3] It is also noteworthy that MK-0812 has been reported to be equally potent on CCR5, indicating it can function as a dual CCR2/CCR5 antagonist.[9]

Inhibition of Downstream Signaling Pathways

Upon CCL2 binding, CCR2 activates several key intracellular signaling pathways that are crucial for its biological effects. By preventing the initial ligand-receptor interaction, MK-0812 effectively inhibits all subsequent downstream signaling. The primary pathways affected include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.[1][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Including p38 and ERK, this pathway is involved in regulating cell migration and the production of inflammatory cytokines.[1][3]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This cascade is integral to the regulation of gene expression related to immune and inflammatory responses.[1][6]

The blockade of these pathways by MK-0812 prevents the cytoskeletal reorganization required for cell polarization and directional migration towards the CCL2 source.[3]

Quantitative Efficacy of MK-0812

The potency of MK-0812 is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) values across various in vitro functional assays.

| Assay Type | Cell/System Used | IC50 Value (nM) | Reference |

| MCP-1 Mediated Response | Isolated Monocytes | 3.2 | [10] |

| 125I-MCP-1 Binding Inhibition | Isolated Monocytes | 4.5 | [10] |

| MCP-1 Induced Monocyte Shape Change | Rhesus Whole Blood | 8 | [10] |

| Chemotaxis Inhibition | WeHi-274.1 Murine Monocytes | 5 | [11] |

A comparison with other commercially available CCR2 antagonists highlights the high potency of MK-0812.

| Compound | Assay Type | Target | IC50 Value (nM) | Reference |

| MK-0812 | Binding/Chemotaxis | Human/Mouse CCR2 | 3.2 - 8 | [10][11] |

| INCB3344 | Binding/Chemotaxis | Human/Mouse CCR2 | 3.8 - 9.5 | [12] |

| AZD2423 | Ca2+ Flux | Human CCR2 | 1.2 | [12] |

| CCR2-RA-[R] | Allosteric Antagonism | Human CCR2 | 103 | [12] |

| Teijin Compound 1 | Binding/Chemotaxis | Human CCR2b | 24 - 180 | [12] |

On-Target Pharmacodynamic Effects in Vivo

A critical aspect of MK-0812's pharmacology is its effect on plasma CCL2 levels. Systemic administration of MK-0812 leads to a marked increase in circulating CCL2.[7][13] This is a direct, on-target consequence of its mechanism and not an off-target effect.[14] CCR2 on monocytes and other cells is responsible for the binding and subsequent internalization and clearance of CCL2 from the bloodstream.[13] By blocking this receptor-mediated uptake, MK-0812 disrupts the natural clearance mechanism, leading to an accumulation of the ligand in the plasma.[13][14] This phenomenon is a key biomarker of target engagement for CCR2 antagonists in vivo.

Key Experimental Protocols

The characterization of CCR2 antagonists like MK-0812 relies on standardized in vitro assays to determine binding affinity and functional inhibition.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR2, thereby determining its binding affinity (IC50).[4]

Methodology:

-

Cell Preparation: A cell line expressing CCR2 (e.g., THP-1 monocytes or HEK293 cells transfected with human CCR2) is cultured, harvested, and prepared as either a whole-cell suspension or as membrane fragments.[4]

-

Competitive Binding: The cell or membrane preparation is incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) and varying concentrations of the unlabeled test compound (MK-0812).[4]

-

Controls: Total binding is determined in wells with only cells and radioligand. Non-specific binding is determined by adding a high concentration of an unlabeled standard ligand to displace all specific binding.[4]

-

Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The plate is then rapidly filtered to separate bound from unbound radioligand.[4]

-

Detection: Radioactivity retained on the filter is quantified using a scintillation counter.[4]

-

Data Analysis: The percentage of specific binding is plotted against the inhibitor concentration to calculate the IC50 value.[4]

In Vitro Chemotaxis Assay (Transwell System)

This functional assay assesses the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[1]

Methodology:

-

Cell Preparation: CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) are harvested, washed, and resuspended in a serum-free medium.[1]

-

Assay Setup: A chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with medium containing CCL2 as the chemoattractant.[1]

-

Inhibitor Treatment: The cell suspension is pre-incubated with varying concentrations of MK-0812 or a vehicle control.

-

Cell Migration: The treated cells are added to the upper chamber of the Transwell plate. The plate is incubated for several hours (typically 2-4 hours) at 37°C, allowing cells to migrate through the membrane towards the CCL2 in the lower chamber.[4]

-

Quantification: Migrated cells in the lower chamber are collected and quantified using a cell counter, fluorescent dye (e.g., Calcein-AM), or flow cytometry.

-

Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC50 value for chemotaxis inhibition.[4]

Conclusion

This compound is a potent, small-molecule orthosteric antagonist of the CCR2 receptor. Its mechanism of action is centered on the competitive blockade of CCL2 binding, which prevents receptor activation and inhibits downstream signaling pathways essential for monocyte and macrophage chemotaxis. Its high potency is evidenced by low nanomolar IC50 values in multiple functional assays. The in vivo pharmacodynamic effect of elevated plasma CCL2 serves as a reliable biomarker for its on-target activity. These characteristics make this compound a valuable tool for investigating the biological roles of the CCL2-CCR2 axis and a reference compound in the development of therapeutics for inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What are CCR2 modulators and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Role of MK-0812 Succinate in the Antagonism of CCL2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), constitute a critical signaling axis in orchestrating the migration of monocytes and macrophages to sites of inflammation and tissue injury.[1] This process, known as chemotaxis, is a fundamental component of the immune response. The CCL2-CCR2 signaling pathway is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, autoimmune disorders, and cancer, making it a significant target for therapeutic intervention. MK-0812 Succinate is a potent and selective small-molecule antagonist of CCR2, designed to block the downstream effects of CCL2 binding and thereby inhibit monocytic cell recruitment.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative efficacy.

The CCL2-CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). The binding of its ligand, CCL2, induces a conformational change in the receptor, which in turn activates intracellular G proteins.[4] This initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1] These signaling cascades culminate in the reorganization of the cellular cytoskeleton, leading to cell polarization and directed migration along a CCL2 gradient.[1]

This compound functions as a competitive antagonist at the CCR2 receptor. By binding to CCR2, it prevents the interaction between CCL2 and the receptor, thereby inhibiting the initiation of the downstream signaling cascade that mediates chemotaxis.[1] This targeted blockade of CCL2 signaling makes this compound a valuable tool for investigating the physiological and pathological roles of the CCL2-CCR2 axis and a potential therapeutic agent for diseases characterized by excessive monocyte and macrophage infiltration.[1]

Caption: CCL2 signaling pathway and its inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The potency of this compound in blocking CCL2-mediated responses has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the antagonist's efficacy.

| Assay Type | Cell Line/Type | Ligand (Concentration) | Parameter | Value (nM) |

| Receptor Binding Assay | Isolated Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[3] |

| Chemotaxis Assay | Whole Blood | MCP-1 | IC50 | 8[3] |

| Monocyte Shape Change | Whole Blood | MCP-1 | IC50 | 3.2[3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on CCL2 signaling are provided below.

In Vitro Chemotaxis Assay (Transwell or Boyden Chamber)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[1][5]

Materials:

-

CCR2-expressing cells (e.g., THP-1 human monocytic cell line, or primary human monocytes).[6]

-

This compound.

-

Recombinant Human CCL2 (MCP-1).[5]

-

Chemotaxis buffer (e.g., RPMI-1640 with 1% FBS).[7]

-

Transwell inserts (5 µm pore size for monocytes).[5]

-

24-well plates.[5]

-

Fixation and staining reagents (e.g., methanol and crystal violet).[8]

Protocol:

-

Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness.[5] On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.[5]

-

Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[5]

-

Assay Setup: Add chemotaxis buffer containing CCL2 to the lower chambers of the 24-well plate.[6] Add chemotaxis buffer without CCL2 to negative control wells.[6] Place the Transwell inserts into the wells.[6]

-

Cell Seeding: Add the pre-treated cell suspension to the upper chamber of each Transwell insert.[8]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 1.5 to 4 hours, requires optimization for the specific cell type).[6][9]

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.[5]

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

-

Fix the migrated cells on the lower surface of the membrane with methanol.[8]

-

Stain the migrated cells with crystal violet.[8]

-

Count the number of migrated cells in multiple fields of view under a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. revvity.com [revvity.com]

An In-depth Technical Guide to the Chemical Properties and Structure of MK-0812 Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), with additional activity as a C-C chemokine receptor 5 (CCR5) antagonist. This dual antagonism makes it a valuable tool for investigating the roles of these key chemokine receptors in a variety of inflammatory and disease processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis, characterization, and in vitro evaluation are also presented to support its application in drug discovery and development.

Chemical Properties and Structure

This compound is the succinate salt of the active pharmaceutical ingredient, MK-0812. The presence of the succinate salt improves the compound's solubility and handling properties.

Chemical Structure

The chemical structure of the active component, MK-0812, is depicted in Figure 1.

Figure 1: Chemical Structure of MK-0812.

A 2D representation of the MK-0812 chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₀F₃N₃O₇ |

| Molecular Weight | 587.63 g/mol |

| CAS Number | 851916-42-2 |

| Appearance | White to off-white solid |

| SMILES | OC(=O)CCC(O)=O.CO[C@@H]1COCC[C@@H]1N[C@@H]1CC--INVALID-LINK--(C(C)C)C(=O)N1CCc2ncc(cc2C1)C(F)(F)F |

| Solubility | Soluble in DMSO (≥ 32 mg/mL) |

Mechanism of Action and Signaling Pathway

This compound is a non-competitive antagonist of the CCR2 receptor.[1] It binds to the receptor and prevents the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2] The binding of CCL2 to CCR2 initiates a G protein-coupled receptor (GPCR) signaling cascade that is crucial for the migration of monocytes and macrophages to sites of inflammation.[3] By blocking this interaction, MK-0812 inhibits the downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, thereby preventing the recruitment of these inflammatory cells.[4]

The simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of MK-0812 are illustrated in the diagram below.

CCR2 signaling cascade and the inhibitory point of MK-0812.

Biological Activity

This compound is a potent CCR2 antagonist with low nanomolar efficacy in various in vitro assays.[5] It has also been shown to be a dual antagonist, exhibiting activity against CCR5, albeit with lower potency.[6]

In Vitro Potency

The inhibitory activity of this compound has been quantified in several functional assays. A summary of the reported half-maximal inhibitory concentration (IC₅₀) values is presented in Table 2.

Table 2: In Vitro Potency of MK-0812

| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |

| Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC₅₀ | 3.2 |

| Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC₅₀ | 4.5 |

| Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC₅₀ | 8 |

| Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC₅₀ | 25 |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and in vitro evaluation of this compound are provided below.

Synthesis of MK-0812

The synthesis of MK-0812 can be achieved through a multi-step process. A plausible synthetic route is outlined below. This protocol is a hypothetical representation based on the synthesis of similar chemical structures and may require optimization.

A generalized workflow for the synthesis of MK-0812.

Detailed Methodology:

-

Step 1: Synthesis of the trifluoromethyl-quinoline core. This can be achieved through a multi-step synthesis starting from commercially available precursors, likely involving a cyclization reaction to form the quinoline ring system, followed by trifluoromethylation.

-

Step 2: Synthesis of the spirocyclic piperidine moiety. This complex fragment can be synthesized from a suitable piperidine derivative, involving the formation of the spirocyclic ether.

-

Step 3: Coupling and final modification. The quinoline core and the piperidine moiety are coupled, likely through a nucleophilic substitution or a reductive amination reaction. Subsequent functional group manipulations would lead to the final MK-0812 structure.

-

Step 4: Salt formation. The final free base of MK-0812 is reacted with succinic acid in a suitable solvent to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization of this compound

| Technique | Expected Results |

| ¹H NMR | Spectrum consistent with the proposed structure, with characteristic peaks for aromatic, aliphatic, and trifluoromethyl protons. |

| ¹³C NMR | Spectrum showing the correct number of carbon signals corresponding to the structure. |

| HPLC | A single major peak indicating high purity (e.g., >98%). |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of MK-0812 [M+H]⁺. |

In Vitro Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[4]

Workflow for an in vitro chemotaxis assay.

Detailed Methodology:

-

Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1 human monocytic cells) in appropriate media. Harvest and resuspend the cells in serum-free media.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired test concentrations.

-

Assay Setup: Add CCL2 to the lower wells of a Transwell plate.

-

Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Migration: Add the pre-treated cells to the upper chamber of the Transwell inserts and incubate to allow for migration towards the CCL2 gradient.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane and quantify them using microscopy or a plate reader-based method.

-

Data Analysis: Plot the percentage of cell migration inhibition against the concentration of this compound to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.[4]

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR2 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound ligand.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 with well-characterized in vitro activity. Its ability to block the CCL2-CCR2 signaling pathway makes it an invaluable research tool for investigating the role of this axis in various inflammatory diseases, autoimmune disorders, and cancer. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound in a laboratory setting, facilitating further research into its therapeutic potential.

References

- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. or.niscpr.res.in [or.niscpr.res.in]

The Rise and Fall of MK-0812: A C-C Chemokine Receptor 2 Antagonist

An In-depth Technical Guide on the Discovery and Development of MK-0812

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, emerged from the laboratories of Merck Serono as a promising therapeutic candidate for a spectrum of inflammatory and immune-mediated diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of MK-0812. Through a detailed examination of its mechanism of action, preclinical pharmacology, and the outcomes of its clinical program, we aim to provide a valuable resource for researchers in the field of chemokine receptor-targeted drug discovery. While demonstrating robust preclinical efficacy, the clinical development of MK-0812 was ultimately discontinued, a fate shared by several other CCR2 antagonists. This guide explores the potential reasons for this translational failure, offering insights into the complexities of targeting the CCL2-CCR2 axis in human disease.

Introduction: The Rationale for Targeting the CCL2-CCR2 Axis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2-CCR2 signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[1] Consequently, the development of small molecule antagonists of CCR2 became a major focus for pharmaceutical research, with the aim of disrupting this key inflammatory cascade. MK-0812 was one such molecule, designed to selectively block the interaction of CCL2 with CCR2 and thereby inhibit the recruitment of inflammatory cells.

Discovery and Lead Optimization

While a specific publication detailing the initial discovery and lead optimization of MK-0812 is not publicly available, the patent literature and publications on related compounds from Merck provide insights into the medicinal chemistry efforts around cyclopentyl-amide derivatives as CCR2 antagonists. The core scaffold of these compounds was optimized to achieve high potency and selectivity for CCR2. Structure-activity relationship (SAR) studies focused on modifying various substituents on the cyclopentyl ring and the amide moiety to enhance binding affinity and improve pharmacokinetic properties.

Mechanism of Action and Preclinical Pharmacology

MK-0812 is a potent and selective, orally bioavailable small-molecule antagonist of the human CCR2 receptor.[2] It exerts its pharmacological effect by binding to CCR2 and preventing the binding of its cognate ligand, CCL2. This blockade inhibits the downstream signaling events that lead to monocyte and macrophage chemotaxis.

In Vitro Pharmacology

A summary of the in vitro potency of MK-0812 from various studies is presented in Table 1.

| Assay Type | Cell/System | Parameter | Value (nM) |

| MCP-1 Mediated Response | Human Monocytes | IC50 | 3.2 |

| 125I-MCP-1 Binding | Isolated Monocytes | IC50 | 4.5 |

| MCP-1 Induced Monocyte Shape Change | Rhesus Blood | IC50 | 8 |

Table 1: In Vitro Potency of MK-0812

Preclinical In Vivo Studies

Preclinical studies in various animal models demonstrated the in vivo activity of MK-0812. Oral administration of MK-0812 in mice led to a dose-dependent reduction in circulating Ly6Chi monocytes, a key inflammatory monocyte subset.[2] This was accompanied by a corresponding elevation in plasma CCL2 levels, a phenomenon observed with other CCR2 antagonists and attributed to the blockade of CCR2-mediated CCL2 clearance.[3]

In a humanized mouse model of breast cancer lung metastasis, oral administration of MK-0812 was shown to reduce the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis, highlighting its potential in immuno-oncology.[2]

Experimental Protocols

This assay assesses the ability of a compound to inhibit the morphological changes in monocytes induced by a chemokine agonist.

-

Freshly drawn whole blood is incubated with the test compound (e.g., MK-0812) or vehicle control.

-

A CCR2 agonist, such as MCP-1 (CCL2), is added to stimulate the monocytes.

-

The reaction is stopped, and red blood cells are lysed.

-

The forward scatter of monocytes, which is indicative of cell size and shape, is analyzed by flow cytometry.

-

The concentration of the antagonist that inhibits the chemokine-induced shape change by 50% (IC50) is determined.

This protocol evaluates the in vivo effect of a CCR2 antagonist on circulating monocyte populations.

-

Mice are administered the test compound (e.g., MK-0812) or vehicle, typically via oral gavage.

-

At specified time points after dosing, blood samples are collected.

-

Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b, Ly6C, Ly6G) to identify different leukocyte populations.

-

The frequency of different monocyte subsets (e.g., inflammatory Ly6Chi monocytes) is quantified using flow cytometry.

Clinical Development

MK-0812 progressed into Phase II clinical trials for two primary indications: rheumatoid arthritis and relapsing-remitting multiple sclerosis.

Rheumatoid Arthritis

A Phase II clinical trial (NCT00542022) was initiated to evaluate the efficacy and safety of MK-0812 in patients with active rheumatoid arthritis. The rationale for this indication was based on the well-established role of monocyte and macrophage infiltration into the synovium in the pathogenesis of the disease.

Relapsing-Remitting Multiple Sclerosis

A separate Phase II study (NCT00239655) was conducted to assess the effect of MK-0812 on disease activity in patients with relapsing-remitting multiple sclerosis, as measured by magnetic resonance imaging (MRI). The recruitment of inflammatory monocytes into the central nervous system is a key event in the formation of demyelinating lesions in multiple sclerosis.

Discontinuation and Challenges in Targeting CCR2

The clinical development of MK-0812 was ultimately discontinued. While specific results from the Phase II trials of MK-0812 have not been published, the lack of success of other CCR2 antagonists in similar indications provides important context. For instance, a clinical trial with MLN1202, a monoclonal antibody against CCR2, in rheumatoid arthritis patients showed target engagement but failed to demonstrate clinical improvement.[4]

The reasons for the translational failure of CCR2 antagonists are likely multifactorial and may include:

-

Redundancy in Chemokine Signaling: Other chemokine pathways may compensate for the blockade of CCR2, allowing for continued inflammatory cell recruitment.

-

Complexity of Human Disease: The role of the CCL2-CCR2 axis in complex, chronic human diseases like rheumatoid arthritis may be more nuanced than in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic Challenges: Achieving sustained and adequate receptor occupancy in the target tissues to elicit a therapeutic effect may be challenging.

-

Elevation of Plasma CCL2: The increase in circulating CCL2 levels following CCR2 antagonism could potentially overcome the receptor blockade.

Signaling and Experimental Workflow Diagrams

Conclusion

The development of MK-0812 represents a significant effort in the pursuit of a novel therapeutic strategy for inflammatory diseases. Its high potency and selectivity for CCR2, coupled with promising preclinical data, underscored its potential. However, the discontinuation of its clinical development, in line with the broader challenges faced by other CCR2 antagonists, highlights the complexities of translating preclinical findings in this area to clinical efficacy. The story of MK-0812 serves as a valuable case study for the scientific community, emphasizing the need for a deeper understanding of the intricate chemokine network in human pathology to guide future drug discovery efforts. Further research into patient stratification, combination therapies, and novel approaches to modulate the CCL2-CCR2 axis may yet unlock the therapeutic potential of targeting this critical inflammatory pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics of MK-0812 Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, along with its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), plays a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into sites of inflammation and within the tumor microenvironment. The dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide array of inflammatory, autoimmune, and oncologic diseases. Consequently, targeting this pathway with antagonists like this compound represents a significant area of therapeutic research.

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action

This compound functions by binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing its interaction with CCL2. This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thus reducing the influx of these immune cells to pathological sites. A known pharmacodynamic effect of CCR2 antagonism is the elevation of plasma CCL2 levels, which is a direct result of preventing the receptor-mediated internalization and clearance of its ligand.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. MK-0812, by blocking this initial step, prevents the activation of several key downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, which are crucial for cell survival, proliferation, and migration.

Caption: Simplified CCR2 signaling pathway inhibited by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference(s) |

| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5 | [1] |

| MCP-1 Mediated Response | - | - | 3.2 | [1] |

| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Female BALB/c Mice | 30 mg/kg, p.o. | Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood. No impact on circulating Ly6G+Ly6C+ neutrophil frequency. | [2] |

| Humanized CCR2B knock-in mouse model of breast cancer | Not specified | Statistically significant reduction in lung metastasis. | [3] |

| Humanized CCR2B knock-in mouse model of breast cancer | Not specified | Statistically significant reduction in monocytic myeloid-derived suppressor cells (M-MDSCs). | [3] |

| Anti-collagen Antibody-Induced Arthritis (Mouse) | Not specified | No effect on arthritis disease severity. | [2][4] |

Note: Specific quantitative values for the reduction in lung metastasis and M-MDSCs were not detailed in the referenced materials.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. The following sections outline protocols for key in vivo and in vitro experiments used to characterize this compound.

In Vivo Murine Pharmacodynamic Study

This protocol describes a method to assess the in vivo target engagement of this compound by measuring its effect on circulating monocyte populations.

Caption: Workflow for an in vivo murine pharmacodynamic study.[5]

Materials:

-

Animal Model: Female BALB/c mice, 8-10 weeks of age.[5]

-

Vehicle: 0.4% methylcellulose (MC) solution.[5]

-

Test Article: this compound.

-

Administration Equipment: Oral gavage needles.

-

Analysis Equipment: Flow cytometer and relevant antibodies (e.g., CD11b, Ly6G, Ly6C).

Procedure:

-

Formulation: Prepare a suspension of this compound in the 0.4% MC vehicle to the desired concentration for a 30 mg/kg dose.[5]

-

Administration: Administer the MK-0812 suspension or vehicle control to the mice via oral gavage.[5]

-

Endpoint Analysis: Two hours post-administration, collect peripheral blood from the mice.[5]

-

Flow Cytometry: Perform flow cytometry on the collected blood samples to determine the frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils.[5]

In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This functional assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemoattractant like CCL2.

Caption: Workflow for an in vitro chemotaxis assay.[6]

Materials:

-

Cells: CCR2-expressing cells (e.g., primary monocytes or THP-1 cells).[6]

-

Chemoattractant: Recombinant human CCL2.[1]

-

Test Compound: this compound.

-

Assay Plates: Transwell inserts (typically with a 5 µm pore size).[1]

-

Quantification Method: Staining reagents and a microscope or a fluorescence plate reader.[6]

Procedure:

-

Cell Preparation: Pre-incubate the CCR2-expressing cells with various concentrations of this compound.[6]

-

Assay Setup: Add the chemoattractant (CCL2) to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.[6]

-

Cell Migration: Add the pre-incubated cells to the upper chamber of the Transwell inserts.[6]

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane.[1][6]

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane or into the lower chamber.[6]

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.[6]

Clinical Perspective

The clinical development of CCR2 antagonists has shown both promise and challenges. While preclinical data for compounds like this compound are encouraging, translating these findings into clinical efficacy has been met with mixed results for other drugs in this class.[7] Trials of various CCR2 antagonists in conditions such as atherosclerotic cardiovascular disease and diabetic nephropathy have demonstrated target engagement but have often yielded modest clinical outcomes.[7] These results suggest that the role of the CCL2-CCR2 axis in human disease may be more complex than initially understood, potentially involving redundant pathways or context-dependent effects.[7] Future research will likely focus on identifying specific patient populations that are most likely to respond to CCR2-targeted therapies and exploring combination strategies to enhance efficacy.[7]

Conclusion

This compound is a potent and selective CCR2 antagonist that has demonstrated clear pharmacodynamic effects in preclinical in vitro and in vivo models. Its ability to block the CCL2-CCR2 signaling axis and inhibit the migration of key inflammatory cells provides a strong rationale for its investigation in a variety of pathological conditions. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the CCL2-CCR2 pathway. While preclinical efficacy is evident, the path to clinical success for this class of drugs requires careful consideration of the complexities of the human immune system and the specific diseases being targeted.

References

MK-0812 Succinate: A Technical Guide for Studying Monocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, for the investigation of monocyte trafficking. Monocyte migration is a cornerstone of the inflammatory response, and its dysregulation is a key factor in a host of chronic inflammatory and autoimmune diseases. The CCL2/CCR2 signaling axis is the primary driver of this process, establishing it as a critical therapeutic target.[1] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its application, and provides visualizations of the underlying biological pathways and experimental workflows.

Introduction: The CCL2/CCR2 Axis in Monocyte Trafficking

Monocytes, a diverse population of circulating white blood cells, are integral to both maintaining health and responding to inflammation. Their recruitment from the bone marrow to tissues is a finely tuned process governed by chemical gradients. The chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2, are the main regulators of the movement of inflammatory monocytes from the bloodstream into tissues.[1][2] The activation of the CCL2-CCR2 pathway is linked to the development of many inflammatory and fibrotic diseases, making it a major focus for new drug development.[1][3]

Mechanism of Action of this compound

This compound is a small-molecule antagonist of the CCR2 receptor.[1][4] It works by blocking the binding of CCL2 to CCR2, which in turn inhibits the downstream signaling that leads to monocyte migration.[1][4][5] This blockade of CCR2 prevents the receptor from initiating the internal cellular processes that cause monocytes to move towards sites of inflammation.[1][6] Interestingly, this on-target antagonism of CCR2 can lead to an increase in plasma CCL2 levels. This is because the binding of MK-0812 to CCR2 prevents the receptor from being pulled into the cell and recycling, a process that normally helps to clear CCL2 from the blood.[6][7][8]

MK-0812 has also been identified as a dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[9] This dual activity is an important factor to consider in its experimental application.

Below is a diagram illustrating the simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MK-0812 Succinate: A Technical Guide to its CCR2 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-0812 succinate, a potent antagonist of the C-C chemokine receptor 2 (CCR2). MK-0812 has been a subject of significant interest for its potential therapeutic applications in inflammatory diseases, autoimmune disorders, and cancer, primarily due to its ability to block the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Core Mechanism of Action

MK-0812 is a small molecule antagonist that demonstrates high affinity for CCR2.[3][4] By binding to this receptor, it effectively blocks the interaction of the primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[5] This inhibition disrupts the downstream signaling cascades that are responsible for the directional migration of monocytes and other immune cells towards inflammatory stimuli.[5] It is important to note that while initially characterized as a selective CCR2 antagonist, further studies have revealed that MK-0812 is a potent dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[6]

Quantitative Data Summary

The in vitro potency of this compound has been determined through various functional and binding assays. The following tables summarize the key quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Efficacy of this compound against Human CCR2

| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |

| MCP-1 Mediated Response | Human Monocytes | MCP-1 | IC50 | 3.2[3][4] |

| Radioligand Binding ([¹²⁵I]-MCP-1) | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[3][4] |

| Chemotaxis Inhibition | Human Monocytes | MCP-1 | IC50 | 3.2[7] |

| Chemotaxis Inhibition | Mouse Monocytic Cells (WEHI-274.1) | CCL2 | IC50 | 5[7] |

Table 2: In Vitro Efficacy of this compound against CCR5

| Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |

| Radioligand Binding ([¹²⁵I]-MIP-1α) | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[6] |

Note: Comprehensive public data on the IC50 of MK-0812 at CCR5 across various functional assays is limited. The provided value is from a competitive binding assay.

Key Signaling Pathway and Experimental Visualizations

To better understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.

Caption: Simplified CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.

Caption: Experimental workflow for an in vitro chemotaxis assay to determine the IC50 of this compound.

Caption: Selectivity profile of this compound, highlighting its dual antagonism of CCR2 and CCR5.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

CCR2 Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing human CCR2 (e.g., HEK293-hCCR2).

-

Radioligand: ¹²⁵I-labeled CCL2 (MCP-1).

-

Test Compound: this compound.

-

Non-labeled Ligand: Unlabeled CCL2 for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.

-

96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

-

Scintillation Fluid and Counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.

-

Assay Plate Setup: In a 96-well filter plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of ¹²⁵I-CCL2 (at a final concentration near its Kd, e.g., 50 pM), and 100 µL of CCR2-expressing cell membranes.

-

Non-specific Binding (NSB): 50 µL of unlabeled CCL2 (at a high concentration, e.g., 1 µM), 50 µL of ¹²⁵I-CCL2, and 100 µL of cell membranes.

-

Competitive Binding: 50 µL of each this compound dilution, 50 µL of ¹²⁵I-CCL2, and 100 µL of cell membranes.

-

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Place the filter plate on a vacuum manifold to rapidly aspirate the contents of the wells, separating bound from unbound radioligand.

-

Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer per well.

-

Detection: Allow the filters to dry completely. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

For each concentration of this compound, calculate the percentage of specific binding inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

-

In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)

Objective: To determine the functional potency (IC50) of this compound in inhibiting CCL2-induced migration of CCR2-expressing cells.

Materials:

-

Cells: A CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or freshly isolated human peripheral blood mononuclear cells (PBMCs).

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: this compound.

-

Transwell Inserts: 5 µm pore size for monocytes.

-

24-well Plates.

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

Cell Staining/Quantification Reagent: Calcein-AM or similar fluorescent dye.

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Pre-incubation: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of a 24-well plate.

-

Include a negative control well with assay medium only (no CCL2).

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control (cells migrated towards CCL2 without the antagonist).

-

Plot the percentage of inhibition against the log of the antagonist concentration and use non-linear regression to determine the IC50 value.[1]

-

Calcium Flux Assay

Objective: To assess the ability of this compound to block the transient increase in intracellular calcium ([Ca²⁺]i) induced by CCL2 in CCR2-expressing cells.

Materials:

-

Cells: A cell line endogenously expressing or engineered to express CCR2 (e.g., THP-1).

-

Fluorescent Calcium Indicator: Fluo-4 AM or Indo-1 AM.

-

Test Compound: this compound.

-

Agonist: Recombinant human CCL2 (MCP-1).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader or Flow Cytometer.

-

Black, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest CCR2-expressing cells and resuspend them in assay buffer.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Plate the cells into the microplate.

-

-

Assay Performance:

-

Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

-

Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.

-

Establish a baseline fluorescence reading for each well.

-

Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells while continuously monitoring the fluorescence intensity.

-

-

Signal Detection: Record the transient increase in fluorescence that corresponds to the rise in intracellular calcium.

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.

-

Determine the extent to which this compound inhibits the CCL2-induced calcium signal.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5, demonstrating low nanomolar efficacy in a range of in vitro binding and functional assays. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar compounds. While its high affinity for these two key inflammatory receptors is well-documented, a comprehensive understanding of its selectivity against a wider panel of chemokine and other G-protein coupled receptors would be beneficial for its precise application in research and therapeutic development. The provided data and methodologies serve as a valuable resource for researchers investigating the CCL2-CCR2 axis and the development of targeted anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

MK-0812 Succinate's Effect on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the inflammatory response. By inhibiting the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), MK-0812 effectively blocks the recruitment of monocytes and macrophages to sites of inflammation. This mechanism of action is central to its therapeutic potential in a range of inflammatory and autoimmune diseases, as well as in oncology. This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The CCL2-CCR2 Signaling Axis

The CCL2-CCR2 signaling axis is a critical pathway in orchestrating the migration of immune cells, particularly monocytes and macrophages, to sites of inflammation and tissue injury.[1] CCR2 is a G protein-coupled receptor (GPCR) that, upon binding CCL2, initiates a cascade of intracellular signaling events.[1][2] These signaling cascades are crucial for a variety of cellular responses, including chemotaxis, cell survival, and proliferation. The dysregulation of this axis is implicated in the pathophysiology of numerous diseases, including atherosclerosis, diabetic nephropathy, and cancer.[3][4]

Mechanism of Action of this compound

MK-0812 is a small molecule antagonist that exhibits high affinity and selectivity for CCR2.[2][5] It functions as an orthosteric antagonist, binding to the same site as CCL2 and competitively inhibiting its interaction with the receptor.[6] This blockade of the CCL2-CCR2 interaction is the primary mechanism by which MK-0812 exerts its pharmacological effects, preventing the initiation of the downstream signaling cascade responsible for monocyte chemotaxis.[1] A notable on-target effect of MK-0812 is the elevation of plasma CCL2 levels. This occurs because the blockade of CCR2 prevents the receptor-mediated internalization and clearance of its ligand, leading to its accumulation in the bloodstream.[7][8]

Caption: Mechanism of action of this compound at the CCR2 receptor.

Downstream Signaling Pathways Affected by this compound

The binding of CCL2 to CCR2 activates several key downstream signaling pathways that are consequently inhibited by MK-0812.[2][9] While direct quantitative data on the phosphorylation status of specific signaling proteins following MK-0812 treatment is limited in publicly available literature, the inhibitory effects can be inferred from the well-established CCR2 signaling cascade. The primary pathways involved are:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and anti-apoptotic signaling.[2][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes cascades such as the p38-MAPK and ERK1/2 pathways, which are involved in inflammation, cell migration, and gene expression.[2][6]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is important for cytokine signaling and immune cell function.[1]

Caption: Overview of CCR2 downstream signaling pathways inhibited by MK-0812.

Quantitative Data on this compound Activity

The potency of MK-0812 has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference(s) |

| Radioligand Binding ([¹²⁵I]-MCP-1) | Human | Isolated Monocytes | 4.5 | [2][10] |

| MCP-1 Mediated Response | - | - | 3.2 | [2][10] |

| Whole Blood Monocyte Shape Change | Rhesus | Whole Blood | 8 | [11] |

| Chemotaxis Inhibition | Mouse | WeHi-274.1 cells | 5 | [9] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Humanized Mouse (Breast Cancer Lung Metastasis) | Oral administration | Reduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis. | [11] |

| C57BL/6 Mice | 30 mg/kg, p.o. | Reduced the frequency of Ly6G-Ly6Chi monocytes in peripheral blood and caused a dose-dependent reduction in circulating Ly6Chi monocytes. | [2][10] |

| C57BL/6 Mice | 10 mg/kg, p.o. | Peak plasma CCL2 levels observed 2-4 hours after peak antagonist level. | [8][12] |

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of MK-0812 for the CCR2 receptor.

Methodology:

-

Cell Culture: Use CCR2-expressing cells, such as human monocytic THP-1 cells or a stably transfected cell line.

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of MK-0812.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the MK-0812 concentration and determine the IC50 value using non-linear regression analysis.

Chemotaxis Assay

Objective: To measure the functional ability of MK-0812 to inhibit CCL2-induced cell migration.

Methodology:

-

Cell Preparation: Use a CCR2-expressing cell line like THP-1. Label the cells with a fluorescent dye (e.g., Calcein AM).

-

Assay Setup: Use a transwell plate with a porous membrane. Add chemotaxis buffer containing CCL2 to the lower chambers.

-

Cell Treatment: Pre-incubate the fluorescently labeled cells with varying concentrations of MK-0812.

-

Migration: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1.5 to 3 hours).

-

Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of MK-0812 and determine the IC50 value.

Caption: Experimental workflow for a chemotaxis assay.

Calcium Flux Assay

Objective: To assess the ability of MK-0812 to block the CCL2-induced increase in intracellular calcium.

Methodology:

-

Cell Preparation and Dye Loading: Culture CCR2-expressing cells (e.g., THP-1). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Performance: Plate the dye-loaded cells into a 96- or 384-well plate. Add varying concentrations of MK-0812 and incubate.

-

Stimulation: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of CCL2 into the wells.

-

Data Acquisition: Immediately after injection, record the fluorescence intensity over time to capture the calcium flux.

-

Data Analysis: Determine the concentration of MK-0812 that inhibits 50% of the CCL2-induced calcium response (IC50).

Western Blot Analysis for Signaling Proteins

Objective: To quantify the effect of MK-0812 on the phosphorylation of key proteins in downstream signaling pathways (e.g., p-Akt, p-ERK, p-STAT3).

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., THP-1) and treat with varying concentrations of MK-0812 for a specified time, followed by stimulation with CCL2.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt).

-

Detection: Incubate with a labeled secondary antibody and detect the protein bands using an appropriate detection system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively inhibits the CCL2-CCR2 signaling axis. Its mechanism of action, centered on blocking the recruitment of inflammatory monocytes and macrophages, is mediated through the inhibition of key downstream signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways. The quantitative data from in vitro and in vivo studies demonstrate its low nanomolar potency. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of MK-0812 and other CCR2 antagonists in preclinical and clinical research. Further studies focusing on the direct quantification of the modulation of specific downstream signaling molecules by MK-0812 will provide a more comprehensive understanding of its molecular pharmacology.

References

- 1. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible mechanism of CCL2-induced Akt activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CC Chemokine 2 Promotes Ovarian Cancer Progression through the MEK/ERK/MAP3K19 Signaling Pathway [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Hypothetical Compound MK-0812 Succinate in Modulating Immune Responses

Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical data for a compound designated "MK-0812 Succinate." The following guide is a hypothetical framework based on established principles of immunology and drug development. It is intended to serve as a template for what a technical guide on a novel immunomodulatory agent would entail, and the data presented is purely illustrative.

Introduction

This compound is a novel, small molecule compound under investigation for its potential to modulate immune responses. This document provides a comprehensive overview of its preclinical data, proposed mechanism of action, and the experimental protocols used to elucidate its immunomodulatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

This compound is hypothesized to act as a selective inhibitor of the Janus kinase (JAK) signaling pathway, a critical pathway in cytokine signaling that governs the differentiation and activation of various immune cell subsets. By targeting specific JAK enzymes, this compound may dampen pro-inflammatory cytokine signaling, thereby reducing inflammation and autoimmune pathology.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound in the JAK-STAT pathway.

In Vitro Immunomodulatory Effects

The effects of this compound on immune cell function were assessed using a panel of in vitro assays.

Cytokine Release Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated human peripheral blood mononuclear cells (PBMCs).

Data Summary:

| Concentration (nM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

| 1 | 15.2 | 12.8 |

| 10 | 45.8 | 42.1 |

| 100 | 88.3 | 85.6 |

| 1000 | 95.1 | 92.4 |

Experimental Protocol:

-

Cell Isolation: PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: PBMCs were stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells were incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cytokine Measurement: Supernatants were collected, and the concentrations of IL-6 and TNF-α were measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

T-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on the proliferation of activated T-cells.

Data Summary:

| Concentration (nM) | T-Cell Proliferation Inhibition (%) |

| 1 | 8.5 |

| 10 | 35.2 |

| 100 | 75.9 |

| 1000 | 90.3 |

Experimental Protocol:

-

T-Cell Isolation: CD4+ T-cells were isolated from human PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Labeling: T-cells were labeled with carboxyfluorescein succinimidyl ester (CFSE).

-

Activation and Treatment: Cells were activated with anti-CD3/CD28 beads and treated with different concentrations of this compound or vehicle.

-

Incubation: Cells were incubated for 72 hours.

-

Proliferation Analysis: T-cell proliferation was assessed by measuring the dilution of CFSE using flow cytometry.

Experimental Workflows

The general workflow for evaluating the in vitro efficacy of this compound is depicted below.

Caption: General workflow for in vitro immunomodulatory assays.

Conclusion and Future Directions

The hypothetical preclinical data for this compound suggest that it is a potent inhibitor of pro-inflammatory cytokine production and T-cell proliferation in vitro. Its proposed mechanism of action as a JAK inhibitor warrants further investigation. Future studies should focus on confirming its selectivity for different JAK isoforms, evaluating its efficacy in in vivo models of autoimmune disease, and conducting comprehensive safety and toxicology assessments. These steps will be crucial in determining the therapeutic potential of this compound as a novel immunomodulatory agent.

Investigating the Selectivity of MK-0812 Succinate for CCR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 succinate is a small molecule inhibitor that has garnered significant interest for its potent antagonism of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[2] This axis plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making the development of selective CCR2 antagonists a major focus of therapeutic research.[2] This technical guide provides an in-depth analysis of the selectivity profile of this compound for CCR2, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Focus: CCR2 and the Dual Antagonism Profile of MK-0812

Initially identified as a selective CCR2 antagonist, further characterization has revealed that this compound also exhibits potent activity at the closely related C-C chemokine receptor 5 (CCR5).[1] This classifies it as a dual CCR2/CCR5 antagonist, a critical consideration for its application in both research and potential therapeutic development.[1][3] This dual activity can be advantageous in certain disease contexts where both pathways are implicated.[3]

Quantitative Data Summary

The following table summarizes the in vitro potency of MK-0812 at human CCR2 and CCR5, as determined by various experimental assays.

| Receptor | Assay Type | Cell Line/System | Ligand | Parameter | Value (nM) |

| CCR2 | Functional Assay (Monocyte Shape Change) | Human Monocytes | MCP-1 | IC50 | 3.2[1][4] |

| CCR2 | Radioligand Binding Assay | Isolated Human Monocytes | ¹²⁵I-MCP-1 | IC50 | 4.5[1][4] |

| CCR2 | Whole Blood Assay (Monocyte Shape Change) | Rhesus Monkey Whole Blood | MCP-1 | IC50 | 8[1][4] |

| CCR5 | Radioligand Binding Assay | Recombinant CCR5-expressing cells | ¹²⁵I-MIP-1α | IC50 | 25[1] |

Note: While MK-0812 is described as a potent CCR5 antagonist, comprehensive public data on its IC50 across various functional assays is limited. The provided IC50 for CCR5 is from a competitive binding assay.[1]

Selectivity Profile

While MK-0812 demonstrates high affinity for both CCR2 and CCR5, publicly available information regarding its broader selectivity against a comprehensive panel of other chemokine receptors (e.g., CCR1, CCR3, CCR4, CXCR1-4) and other G-protein coupled receptors (GPCRs) is not extensive.[1] The initial description of "selective" likely referred to its specificity over a limited number of off-targets rather than a comprehensive screening.[1] For a definitive assessment of its complete selectivity profile, further broad-panel receptor screening would be necessary.[1]

Key Experimental Protocols and Visualizations

Detailed methodologies for the key assays used to characterize the potency and selectivity of this compound are provided below, accompanied by diagrams to illustrate the workflows and underlying biological pathways.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis and calcium mobilization. MK-0812 acts as a competitive antagonist, blocking this interaction.

References

The Potential of MK-0812 Succinate in Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent, small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Emerging research has also identified it as a dual antagonist of both CCR2 and the closely related C-C chemokine receptor 5 (CCR5).[2] The primary ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1] This influx of myeloid cells is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, where they contribute to chronic inflammation and tissue damage.[1] By blocking the CCR2 receptor, this compound inhibits the migration of these inflammatory cells, representing a promising therapeutic strategy for autoimmune disorders.[1] However, it is important to note that the clinical development of MK-0812 for arthritis and multiple sclerosis was discontinued due to a lack of efficacy in Phase II trials.[3] This guide provides a comprehensive technical overview of the preclinical data, mechanism of action, and key experimental protocols related to this compound in the context of autoimmune disease research.

Mechanism of Action: Targeting the CCL2/CCR2 Signaling Pathway

This compound functions as a non-competitive antagonist of the CCR2 receptor.[1] The binding of CCL2 to CCR2 on the surface of immune cells, primarily monocytes and macrophages, initiates a conformational change in the receptor. This triggers a cascade of intracellular signaling events, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[4] These signaling cascades lead to cytoskeletal reorganization, cellular polarization, and ultimately, the directional migration of these cells towards the source of the CCL2 chemokine gradient—a process known as chemotaxis.[4] MK-0812 effectively blocks the interaction between CCL2 and CCR2, thereby inhibiting this entire downstream signaling cascade and preventing the recruitment of inflammatory cells to tissues.[4]